molecular formula C18H11BrN2O2S2 B2999772 (Z)-3-benzyl-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one CAS No. 303798-65-4

(Z)-3-benzyl-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2999772
CAS No.: 303798-65-4
M. Wt: 431.32
InChI Key: GJFMAFXKHJXJPC-PFONDFGASA-N
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Description

(Z)-3-benzyl-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a thiazolidinone ring fused with an oxindole moiety, which is further substituted with a benzyl group and a bromine atom. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-benzyl-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium acetate in an ethanol solvent. The reaction mixture is refluxed for several hours to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-benzyl-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the oxindole and thiazolidinone rings can be reduced to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-benzyl-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a valuable tool for studying enzyme mechanisms and developing new biochemical assays .

Medicine

In medicinal chemistry, this compound has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity and biological activity make it a valuable starting material for the synthesis of various bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one
  • 2-oxoindoline-based acetohydrazides
  • Oxindole–benzothiazole hybrids

Uniqueness

Compared to similar compounds, (Z)-3-benzyl-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one stands out due to its unique combination of a thiazolidinone ring and an oxindole moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications .

Properties

IUPAC Name

3-(3-benzyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)-5-bromoindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2O2S2/c19-11-6-7-13-12(8-11)14(16(22)20-13)15-17(23)21(18(24)25-15)9-10-4-2-1-3-5-10/h1-8,23H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFQNAHLHWRTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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